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Compound of Interest

Compound Name: Cdk2-IN-25

Cat. No.: B12362423 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the

G1/S phase transition.[1][2] Its dysregulation is frequently observed in various cancers, making

it an attractive target for therapeutic intervention. Cdk2-IN-25 is a potent inhibitor of Cdk2.

These application notes provide a detailed protocol for performing an in vitro kinase assay to

determine the inhibitory activity of Cdk2-IN-25 using a luminescence-based method.

Cdk2 Signaling Pathway and Inhibition
Cdk2 activity is tightly regulated by binding to cyclins, primarily cyclin E and cyclin A. The

Cdk2/cyclin E complex is crucial for the transition from G1 to S phase, while the Cdk2/cyclin A

complex is required for S phase progression and entry into mitosis.[1][3] Cdk2-IN-25 and other

inhibitors typically function by competing with ATP for the binding site in the kinase domain of

Cdk2, thereby preventing the phosphorylation of its substrates and leading to cell cycle arrest.

[4]
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Caption: Cdk2 signaling at the G1/S transition and the mechanism of inhibition by Cdk2-IN-25.

Quantitative Data
The inhibitory activity of Cdk2-IN-25 against Cdk2 is summarized in the table below. The IC50

value represents the concentration of the inhibitor required to reduce the enzyme activity by

50%.

Compound Target IC50 (µM)

Cdk2-IN-25 Cdk2 0.149

Data sourced from publicly available information.[5]

Experimental Protocol: Cdk2 In Vitro Kinase Assay
(ADP-Glo™ Format)
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This protocol is designed to measure the in vitro kinase activity of Cdk2 and the inhibitory

potential of Cdk2-IN-25 using the ADP-Glo™ Kinase Assay, which quantifies the amount of

ADP produced in the kinase reaction.

Materials and Reagents
Enzyme: Recombinant human Cdk2/Cyclin A or Cdk2/Cyclin E

Substrate: Histone H1 or a suitable peptide substrate

Inhibitor: Cdk2-IN-25

Assay Kit: ADP-Glo™ Kinase Assay (Promega)

Buffers:

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

Plates: White, opaque 384-well plates

Instrumentation: Multimode plate reader with luminescence detection capabilities

Experimental Workflow
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Caption: Workflow for the Cdk2 in vitro kinase assay using the ADP-Glo™ method.
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Assay Procedure
Reagent Preparation:

Prepare the Kinase Buffer as described above.

Prepare a stock solution of Cdk2-IN-25 in DMSO. Create a serial dilution of the inhibitor in

Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

Prepare the Cdk2 enzyme and substrate in Kinase Buffer to the desired concentrations.

Prepare the ATP solution in Kinase Buffer. The final ATP concentration should be at or

near the Km for Cdk2.

Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the

manufacturer's instructions.

Assay Plate Setup (384-well format):

Add 2.5 µL of the Cdk2-IN-25 serial dilutions or vehicle control (for positive and negative

controls) to the appropriate wells.

Add 5 µL of the Cdk2 enzyme/substrate mixture to each well.

Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to

the enzyme.

Kinase Reaction Initiation:

Add 2.5 µL of the ATP solution to each well to start the kinase reaction. The final reaction

volume is 10 µL.

Incubate the plate for 60 minutes at room temperature.

Signal Detection:

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.
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Incubate for 40 minutes at room temperature.

Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP

and produce a luminescent signal.

Incubate for 30-60 minutes at room temperature.

Measure the luminescence using a plate reader.

Data Analysis
Controls:

Negative Control (No Enzyme): Contains substrate, ATP, and vehicle, but no Cdk2

enzyme. This represents the background signal.

Positive Control (No Inhibitor): Contains Cdk2 enzyme, substrate, ATP, and vehicle. This

represents 100% enzyme activity.

Calculation of Percent Inhibition:

Subtract the average background luminescence from all data points.

Calculate the percent inhibition for each inhibitor concentration using the following formula:

IC50 Determination:

Plot the percent inhibition against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad

Prism) to determine the IC50 value.

Conclusion
This protocol provides a robust and reproducible method for evaluating the in vitro inhibitory

activity of Cdk2-IN-25 against Cdk2. The use of the ADP-Glo™ assay offers a sensitive and

high-throughput-compatible platform for kinase inhibitor profiling. Accurate determination of the
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IC50 value is crucial for the characterization and development of potent and selective Cdk2

inhibitors for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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